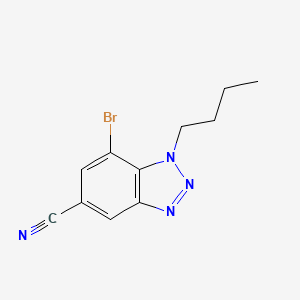

7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile

Description

Properties

IUPAC Name |

7-bromo-1-butylbenzotriazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN4/c1-2-3-4-16-11-9(12)5-8(7-13)6-10(11)14-15-16/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXGPMDMOJQOCRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C=C(C=C2Br)C#N)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination to Obtain 7-Bromo Derivative

The critical step is the selective bromination of the parent compound to introduce the bromine atom at the 7-position. This is achieved by:

- Brominating Agents: Bromine (Br2) or N-bromosuccinimide (NBS) are commonly employed.

- Solvents: Inert solvents such as dichloromethane (DCM) or chloroform are used to maintain reaction control and solubility.

- Reaction Conditions: The reaction is conducted under controlled temperature and time to ensure selective monobromination at the 7-position without over-bromination or substitution at other sites.

This method ensures high regioselectivity due to the electronic and steric environment of the benzotriazole ring.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 1-Butyl-1,2,3-benzotriazole-5-carbonitrile + Br2 or NBS | Inert solvent (DCM or chloroform), controlled temperature | This compound |

Key Research Findings and Notes

- Selectivity: The use of N-bromosuccinimide (NBS) allows for mild and selective bromination, minimizing side reactions and over-bromination.

- Solvent Choice: Dichloromethane is preferred for its inertness and ability to dissolve both reactants and products efficiently.

- Reaction Monitoring: TLC or HPLC is typically used to monitor the progress and ensure exclusive formation of the mono-brominated product.

- Purification: The product is purified by standard chromatographic techniques or recrystallization to achieve high purity suitable for research and further synthetic applications.

Comparative Analysis with Related Compounds

While direct preparation methods for this compound are scarce, related brominated heterocyclic compounds such as 5-bromo-1-methylindazole have been synthesized via multi-step routes involving:

- Condensation reactions of halogenated benzaldehydes with hydrazines.

- Ring closure under basic conditions in polar aprotic solvents.

- Reduction steps using borane or lithium aluminum hydride to finalize the heterocyclic framework.

However, for the benzotriazole derivative , the simpler bromination of the fully formed parent compound remains the preferred and practical method.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 1-Butyl-1,2,3-benzotriazole-5-carbonitrile |

| Brominating Agents | Bromine (Br2), N-bromosuccinimide (NBS) |

| Solvents | Dichloromethane, Chloroform |

| Temperature | Ambient to mild heating (specific temp. not reported) |

| Reaction Time | Controlled to avoid over-bromination |

| Purification | Chromatography, recrystallization |

| Yield and Purity | High regioselectivity and purity reported |

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted benzotriazoles.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile is . The compound features a bromine atom at the 7-position, a butyl group at the 1-position, and a carbonitrile group at the 5-position. Its structural characteristics contribute to its reactivity and potential applications in various fields.

Chemistry

In organic synthesis, this compound serves as a versatile building block for developing new pharmaceuticals and agrochemicals. Its unique structure allows it to participate in various chemical reactions, including:

- Substitution Reactions : The bromine atom can be substituted with other functional groups.

- Reduction : The carbonitrile group can be reduced to form amines.

Table 1: Chemical Reactions of this compound

| Reaction Type | Reactants | Products |

|---|---|---|

| Substitution | Nucleophiles (e.g., NaOH) | Hydroxylated derivatives |

| Reduction | LiAlH4 or H2 (catalyst) | Amines |

Biological Applications

The compound has shown promising biological activities, particularly in antimicrobial and anticancer research. Its mechanism of action often involves interaction with specific molecular targets such as enzymes or receptors.

Antimicrobial Activity : Recent studies have demonstrated its effectiveness against various pathogens:

- Staphylococcus aureus : Exhibits significant antibacterial activity with a Minimum Inhibitory Concentration (MIC) as low as against methicillin-resistant strains (MRSA).

- Candida albicans : Shows antifungal properties with MIC values indicating effective inhibition of fungal growth.

Table 2: Antimicrobial Activity of this compound

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 7.8 |

| Candida albicans | 15.6 |

Industrial Applications

In the industrial sector, this compound is utilized in several applications:

- Corrosion Inhibition : It acts as an effective corrosion inhibitor for metals.

- Dyes and Pigments Production : Its unique chemical properties make it suitable for synthesizing dyes and pigments.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers demonstrated that this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential use as an alternative treatment for antibiotic-resistant infections.

Case Study 2: Synthesis of Pharmaceutical Compounds

In medicinal chemistry research, this compound was used as a precursor in synthesizing novel anticancer agents. The derivatives produced showed enhanced efficacy against cancer cell lines compared to traditional chemotherapeutic agents.

Mechanism of Action

7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile is compared with similar compounds such as 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carbonitrile. While both compounds share the benzotriazole core, the presence of the butyl group in this compound provides unique chemical and physical properties that distinguish it from its methylated counterpart.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The table below summarizes key structural and molecular differences between the target compound and analogues from the provided evidence:

Key Comparisons

Alkyl Chain Length and Lipophilicity

- The butyl group in the target compound confers greater lipophilicity compared to the propyl group in , enhancing solubility in organic solvents like dichloromethane or toluene.

- Ethoxycarbonyl () and methoxycarbonyl () groups introduce polarity, making these analogues more water-soluble than the cyano-substituted target compound.

Functional Group Reactivity

- The cyano group in the target compound and is electron-withdrawing, activating the aromatic ring for electrophilic substitution. In contrast, ester groups () are hydrolytically labile, enabling conversion to carboxylic acids under basic conditions.

Heterocyclic Core Properties

- Benzotriazole (target, ): High thermal stability and UV absorption due to extended π-conjugation and nitrogen-rich structure.

- Oxazole (): Reduced aromaticity compared to benzotriazole, increasing reactivity in ring-opening or cycloaddition reactions.

- Benzoimidazole (): Two nitrogen atoms in the ring create distinct hydrogen-bonding capabilities, relevant in drug design.

Halogen Effects

Biological Activity

7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and antiprotozoal effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound belongs to the benzotriazole family, which is known for diverse biological activities. The presence of a bromine atom and a carbonitrile group enhances its reactivity and potential interactions with biological targets.

Antibacterial Activity

Research indicates that benzotriazoles exhibit significant antibacterial properties. For instance, compounds structurally related to this compound have been tested against various bacterial strains:

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4'-((1H-benzodiazole-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile | MRSA, MSSA | 12.5–25 μg/mL |

| 1-(6-methylbenzo[d][1,3]dioxol-5-yl)methyl)-1H-benzodiazole | Bacillus subtilis, E. coli | Significant inhibition observed |

These studies demonstrate that the structural characteristics of benzotriazoles can lead to potent antibacterial activity against resistant strains like MRSA .

Antifungal Activity

The antifungal activity of benzotriazoles has also been documented. Compounds with similar structures have shown effectiveness against fungi such as Candida albicans and Aspergillus niger. The following table summarizes findings on antifungal potency:

| Compound | Fungal Strains Tested | MIC (μg/mL) |

|---|---|---|

| Benzotriazole derivative A | Candida albicans | 1.6–25 |

| Benzotriazole derivative B | Aspergillus niger | 12.5–25 |

The introduction of halogen substituents has been linked to increased antifungal efficacy, suggesting that the modifications on the benzotriazole ring are critical for enhancing activity .

Antiprotozoal Activity

In addition to antibacterial and antifungal properties, benzotriazoles have shown promise in antiprotozoal applications. A study demonstrated that certain derivatives inhibited the growth of Acanthamoeba species effectively:

| Compound | Protozoal Strains Tested | Inhibition Percentage at 50 μg/mL |

|---|---|---|

| Benzotriazole derivative C | Acanthamoeba castellanii | 95% |

| Benzotriazole derivative D | Trypomastigotes of Trypanosoma | 64% |

These results indicate that modifications in the structure can lead to significant increases in activity against protozoan infections .

Case Studies

Several case studies have explored the biological activity of benzotriazoles:

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various benzotriazole derivatives against clinical strains. The results highlighted that specific substitutions on the benzotriazole ring led to enhanced potency against both Gram-positive and Gram-negative bacteria .

- Antifungal Screening : Another investigation focused on the antifungal activities of halogenated benzotriazoles. The findings suggested that compounds with bromine or chlorine substitutions exhibited superior antifungal properties compared to their unsubstituted counterparts .

- Protozoal Inhibition : Research on antiprotozoal activity demonstrated that certain benzotriazole derivatives had a dose-dependent inhibitory effect on Trypanosoma, indicating potential for development as therapeutic agents against parasitic infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : Prioritize multi-step synthesis involving bromination of the benzotriazole core followed by alkylation. For example, bromine sources (e.g., NBS) in DMF at 60–80°C may selectively functionalize the 7-position, while butylation via nucleophilic substitution (e.g., using 1-bromobutane/K₂CO₃ in acetonitrile) requires careful control of temperature (reflux vs. room temperature) to avoid side reactions . Validate purity at each step using HPLC (C18 column, methanol/water mobile phase) and monitor intermediates via TLC .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Identify butyl chain integration (δ ~0.9–1.6 ppm for CH₂/CH₃) and benzotriazole aromatic protons (δ ~7.5–8.5 ppm).

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass accuracy.

- X-ray crystallography (if crystalline): Resolve bromine and nitrile positioning to rule out regioisomers .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Use density functional theory (DFT) to model transition states for Suzuki-Miyaura coupling. Compare activation energies for bromine vs. nitrile participation, and validate with experimental kinetics (e.g., monitoring Pd-catalyzed reactions via in-situ IR). Solvent effects (e.g., DMF vs. THF) can be simulated using COSMO-RS .

Q. How should researchers address contradictory data in catalytic applications of this compound (e.g., variable inhibition efficacy in enzyme assays)?

- Methodological Answer : Conduct a factorial design experiment to isolate variables:

- Factors : Substrate concentration, pH, temperature.

- Response : IC₅₀ values.

Use ANOVA to identify interactions (e.g., pH-temperature synergy) and replicate assays with standardized controls (e.g., positive inhibitor references) .

Q. What strategies mitigate decomposition of this compound under ambient storage?

- Methodological Answer : Perform accelerated stability studies:

- Conditions : 40°C/75% RH for 4 weeks, with LC-MS monitoring.

- Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas. Correlate degradation products (e.g., dealkylation or nitrile hydrolysis) with storage parameters .

Theoretical and Mechanistic Questions

Q. How does the electron-withdrawing nitrile group influence the electronic properties of the benzotriazole core?

- Methodological Answer : Use cyclic voltammetry to measure reduction potentials vs. analogues (e.g., 7-Bromo-1-butyl-1,2,3-benzotriazole). Compare with DFT-calculated HOMO/LUMO energies. The nitrile’s inductive effect likely stabilizes the triazole ring, reducing electrophilicity at the 5-position .

Q. What mechanistic insights explain regioselectivity in nucleophilic substitution reactions involving this compound?

- Methodological Answer : Employ isotopic labeling (e.g., ¹⁵N at triazole N-2) and kinetic isotope effects (KIE) to track bond-breaking. MD simulations can model solvent accessibility to reactive sites, explaining preferential attack at the butyl chain vs. bromine .

Data Presentation Guidelines

- Synthetic Data : Tabulate yields, purity (%), and characterization data (e.g., NMR shifts) for reproducibility.

- Biological Assays : Report IC₅₀ ± SEM with n≥3 replicates and statistical significance (p<0.05).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.